N,N-dimethyl-1-(piperidin-4-yl)methanamine hydrochloride
Description
N,N-Dimethyl-1-(piperidin-4-yl)methanamine hydrochloride is a tertiary amine hydrochloride salt featuring a piperidin-4-yl group attached to a methanamine backbone with N,N-dimethyl substituents. The compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of central nervous system (CNS) agents and enzyme inhibitors due to its piperidine scaffold, which is common in bioactive molecules . The dimethylamine group enhances solubility and influences pharmacokinetic properties, while the piperidine ring contributes to conformational flexibility and receptor interactions.
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)7-8-3-5-9-6-4-8;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVACSQBIOQRPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
172281-72-0 | |
| Record name | 4-Piperidinemethanamine, N,N-dimethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172281-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172281-93-5 | |
| Record name | 4-Piperidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172281-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of 4-Piperidinecarbaldehyde
A widely employed method involves reductive amination of 4-piperidinecarbaldehyde with dimethylamine. This approach mirrors protocols used for structurally similar amines, such as N,N-dimethyl-1-(naphthalen-1-yl)methanamine.
Procedure :
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Reaction Setup : 4-Piperidinecarbaldehyde (1.0 equiv) is combined with dimethylamine hydrochloride (1.1 equiv) in tetrahydrofuran (THF) under nitrogen. Sodium acetate (1.0 equiv) and acetic acid (0.2 equiv) are added to buffer the solution.
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Reduction : Sodium triacetoxyborohydride (2.0 equiv) is introduced in portions at 23°C, and the mixture is stirred for 12 hours.
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Workup : The solvent is removed under reduced pressure, and the residue is treated with saturated NaHCO₃ and dichloromethane. The organic layer is concentrated and purified via silica gel chromatography (hexanes/ethyl acetate, 3:2).
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Salt Formation : The free base is dissolved in ethanol, treated with concentrated HCl, and crystallized to yield the hydrochloride salt.
Key Data :
Direct Alkylation of 4-(Aminomethyl)Piperidine
Alternative routes utilize alkylation of 4-(aminomethyl)piperidine with methylating agents. This method avoids aldehyde intermediates but requires precise stoichiometry to prevent over-alkylation.
Procedure :
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Methylation : 4-(Aminomethyl)piperidine (1.0 equiv) is reacted with methyl iodide (2.2 equiv) in the presence of potassium carbonate (2.5 equiv) in acetonitrile at 60°C for 24 hours.
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Quenching : The mixture is filtered, concentrated, and purified via column chromatography (dichloromethane/methanol, 9:1).
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Salt Formation : The product is treated with HCl in diethyl ether to precipitate the hydrochloride salt.
Key Data :
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction offers a one-pot dimethylation strategy using formaldehyde and formic acid.
Procedure :
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Reaction : 4-(Aminomethyl)piperidine (1.0 equiv) is heated with formaldehyde (3.0 equiv) and formic acid (5.0 equiv) at 100°C for 6 hours.
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Neutralization : The mixture is basified with NaOH, extracted with ethyl acetate, and concentrated.
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Salt Formation : HCl gas is bubbled through an ethereal solution of the free base to yield the hydrochloride.
Key Data :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
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Reducing Agents : Sodium triacetoxyborohydride outperforms NaBH₄ in selectivity for secondary amine formation.
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Acid Buffers : Acetic acid in reductive amination stabilizes imine intermediates, suppressing side reactions.
Structural and Analytical Characterization
Spectroscopic Data
Purity and Stability
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water, 70:30).
Industrial-Scale Considerations
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Cost Efficiency : Avoiding precious-metal catalysts (e.g., palladium) reduces production costs, as demonstrated in analogous piperidine syntheses.
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Green Chemistry : Aqueous workups and ethanol-based crystallizations align with sustainable practices.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1-(piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides of N,N-dimethyl-1-(piperidin-4-yl)methanamine.
Reduction: Secondary amines derived from the reduction of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-1-(piperidin-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Moieties
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride
- Structural Difference : The piperidine ring is substituted at position 2 instead of 4, and a 4-methylbenzyl group is added to the amine.
- The benzyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine Hydrochloride
- Structural Difference : A 4-fluorobenzyl group replaces the dimethylamine.
- Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability. The benzyl group introduces π-π stacking interactions, making this compound more suitable for targeting aromatic-rich enzyme active sites (e.g., kinases) compared to the simpler dimethylamine variant .
Pethidine Hydrochloride
- Structural Difference : Contains a phenyl-piperidine carboxylate ester instead of a dimethylated methanamine.
- Impact: The ester group confers opioid receptor agonist activity (μ-opioid), whereas the target compound lacks this functionality. This highlights how minor structural changes (ester vs. amine) drastically alter pharmacological profiles .
Analogues with Heterocyclic Modifications
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
- Structural Difference : Replaces the piperidine ring with an imidazo[2,1-b]thiazole scaffold.
- Impact : This modification results in potent COX-2 inhibition (IC₅₀ = 0.08 µM), demonstrating that heterocyclic systems enhance enzyme selectivity. The dimethylamine group in both compounds aids solubility, but the thiazole ring in 6a is critical for binding to COX-2’s hydrophobic pocket .
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride
- Structural Difference : Uses a pyrrolidine (5-membered ring) instead of piperidine (6-membered).
- Pyrrolidine derivatives are often explored for antiviral and antibacterial applications .
Analogues with Aromatic and Functional Group Variations
N,N-Dimethyl-1-(4-nitrophenyl)methanamine
- Structural Difference : A nitrobenzene group replaces the piperidine ring.
- Impact : The nitro group’s electron-withdrawing nature increases reactivity and reduces stability. Such compounds are often intermediates in synthesis rather than end-stage drugs, unlike the piperidine-based target compound .
4-((N,N-Dimethylamino)methyl)phenylboronic Acid Pinacol Ester Hydrochloride
- Structural Difference : Incorporates a boronic ester and phenyl group.
- Impact : The boronic acid moiety enables Suzuki coupling reactions, making this compound valuable in materials science. The dimethylamine group aids solubility, similar to the target compound, but the boronic functionality shifts its application to catalysis rather than bioactivity .
Comparative Data Table
Biological Activity
N,N-dimethyl-1-(piperidin-4-yl)methanamine hydrochloride, also referred to as N,N-dimethyl(piperidin-4-yl)methanamine hydrochloride, is an organic compound with various potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.
- Molecular Formula : C₈H₁₉ClN₂
- Molecular Weight : 176.71 g/mol
- Physical State : Colorless liquid or solid (hydrochloride form)
- Solubility : High solubility in water due to its hydrochloride salt form
This compound interacts with various molecular targets, particularly in neurotransmitter systems. Its mechanism of action includes:
- Receptor Modulation : The compound acts as a ligand for several receptors, including G-protein-coupled receptors (GPCRs) and N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function.
- Enzyme Interaction : It may inhibit key enzymes involved in neurotransmission and other biological pathways, although the specific targets remain under investigation.
1. Neurotransmitter Modulation
Research indicates that this compound has significant effects on neurotransmitter systems, particularly in modulating:
- Glutamate Receptors : It enhances NMDA receptor activity, which may have implications for cognitive enhancement and neuroprotection.
- Cholinergic Activity : The compound shows potential in inhibiting acetylcholinesterase (AChE), suggesting applications in treating Alzheimer's disease by increasing acetylcholine levels .
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacteria and fungi. However, results have been inconsistent, necessitating further research to clarify its efficacy and mechanisms.
3. Potential Therapeutic Applications
The unique pharmacological profile of this compound positions it as a candidate for treating:
- Depression and Anxiety Disorders : Its modulation of neurotransmitter systems could provide therapeutic benefits in mood disorders.
- Alcohol Dependence : Studies indicate potential applications in reducing alcohol dependence through its interaction with brain pathways related to addiction.
Case Studies and Research Findings
Q & A
Q. How to optimize reaction conditions for scale-up without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
